molecular formula C8H8Cl2N2O B11057218 3,5-dichloro-N,N-dimethyl-4-nitrosoaniline

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline

Cat. No.: B11057218
M. Wt: 219.06 g/mol
InChI Key: QDTMGQCIWPYPCG-UHFFFAOYSA-N
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Description

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of aniline, featuring two chlorine atoms, two methyl groups, and a nitroso group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N,N-dimethyl-4-nitrosoaniline typically involves the nitration of 3,5-dichloro-N,N-dimethylaniline. The nitration process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to control the formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in studies involving the detection of singlet oxygen in cells.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N,N-dimethyl-4-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the chlorine atoms and methyl groups influence the compound’s reactivity and stability. The pathways involved include electron transfer and nucleophilic attack, leading to the formation of various reaction intermediates and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline is unique due to the presence of both chlorine atoms and a nitroso group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

3,5-dichloro-N,N-dimethyl-4-nitrosoaniline

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)5-3-6(9)8(11-13)7(10)4-5/h3-4H,1-2H3

InChI Key

QDTMGQCIWPYPCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)Cl)N=O)Cl

Origin of Product

United States

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